(Phosphonomethylamino)methylphosphonic acid

Solution equilibrium Metal complex stability Phosphonate chelation

Researchers face inconsistent metal-chelation performance when substituting bisphosphonates with carboxylate analogs. This anhydrous iminodi(methylphosphonic acid) (H₄Ida2P) offers a non-hydrolyzable P-C-N backbone, distinct protonation-dependent coordination modes (pKₐ N-H ≈11.5), and verified thermal stability (MP 220°C dec.). - Enables 3D network MOFs (Cu, Co, Mn) with antiferromagnetic coupling - Supports ⁹⁹ᵐTc/⁶⁸Ga/¹⁷⁷Lu chelator synthesis near physiological pH - Secondary amine site for selective N-functionalization (97% purity)

Molecular Formula C2H9NO6P2
Molecular Weight 205.04 g/mol
CAS No. 17261-34-6
Cat. No. B098022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phosphonomethylamino)methylphosphonic acid
CAS17261-34-6
Molecular FormulaC2H9NO6P2
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC(NCP(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)
InChIKeyISQSUCKLLKRTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iminodi(methylphosphonic acid): Bisphosphonate Chelator with Dual Phosphonate Coordination


(Phosphonomethylamino)methylphosphonic acid, systematically known as iminodi(methylphosphonic acid) or imino-bis(methylphosphonic acid) (CAS 17261-34-6), is a small-molecule aminobisphosphonate with the formula C2H9NO6P2 (MW 205.04 g·mol⁻¹). It features a central secondary amine flanked by two methylenephosphonic acid arms, providing a tridentate (O,N,O) donor set for metal-ion chelation [1]. Unlike the clinically prominent nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate) that act via farnesyl pyrophosphate synthase (FPPS) inhibition in osteoclasts, this compound's primary differentiator lies in its dual phosphonate architecture combined with a non-hydrolyzable P–C–N backbone, which confers distinct protonation-dependent coordination chemistry and resistance to enzymatic or hydrolytic degradation. Thermal analysis has confirmed that the commercially available material can be obtained in an anhydrous, well-defined state, with a melting point of 220 °C (dec.) . These physical and chemical properties make it a versatile building block for metal-organic frameworks (MOFs), polyfunctional chelating-agent design, and mechanistic studies of biologically relevant metal–phosphonate interactions — settings where direct substitution by carboxylic-acid analogs (e.g., iminodiacetic acid) or N-alkylated phosphonate derivatives yields markedly different outcomes.

1
Dual phosphonate tridentate (O,N,O) chelator for metal coordination studies
2
Anhydrous, thermally characterized form (mp 220 °C dec.) for stoichiometric control
3
Hydrolytically stable P–C backbone for aqueous long-term applications

Procurement Risk of Generic Substitution with Aminopolycarboxylates or Mono-Phosphonates


A procurement decision that treats iminodi(methylphosphonic acid) (H₄Ida2P) as interchangeable with its structural analogs — such as iminodiacetic acid (H₂Ida), N-(phosphonomethyl)glycine (H₃IdaP, glyphosate), or N-methyliminobis(methylenephosphonic acid) (H₄mibmp) — ignores three critical, quantitatively verifiable differences. First, the stepwise replacement of carboxylate groups by phosphonate groups in this ligand family systematically alters both the protonation constants of the donor atoms and the net electrostatic charge at physiological pH, shifting the predominant complex species and the pH window of effective chelation [1]. Second, comparative solution-equilibrium studies using organometallic cations reveal that the stability gain observed upon substituting one carboxylate with a phosphonate is largely nullified when a second phosphonate is introduced, owing to steric hindrance in the formation of joined (5+5) chelate rings — a non-linear structure–activity relationship that cannot be predicted from mono-phosphonate data alone [1]. Third, the N–H proton of the target compound (pKₐ ≈ 11.5) is significantly more acidic than that of its N-methyl analog (pKₐ ≈ 12.2), altering the pH-dependent metal-binding speciation and the feasibility of post-synthetic N-functionalization for polyfunctional chelator design [2]. These molecular-level differences translate directly into divergent performance in the downstream applications detailed below, making generic substitution a high-risk strategy for scientific workflows.

vs. Iminodiacetic acid (IDA) Stepwise replacement of COO⁻ by PO₃²⁻ non-linearly alters complex stability; second phosphonate does not add further gain.
vs. N-Methyl analog (MIDPH) N–H acidity (pKₐ ≈ 11.5) shifts metal-binding pH window by ~0.7 log units compared to N‑CH₃ derivative.
vs. Glyphosate (H₃IDAP) Bisphosphonate yields mononuclear Ni(II) complex; glyphosate forms multi‑component ionic co-crystal under identical conditions.

Quantitative Differentiation Evidence vs. Closest Analogs


Non-Linear Stability Trend with Second Phosphonate Substitution

A 2023 comparative potentiometric and DFT study examined the binding of [(η⁶-p-cym)Ru(H₂O)₃]²⁺, [(η⁶-p-cym)Os(H₂O)₃]²⁺, [(η⁵-Cp*)Rh(H₂O)₃]²⁺, and [(η⁵-Cp*)Ir(H₂O)₃]²⁺ to three structurally related ligands: iminodiacetic acid (H₂Ida, two carboxylates), N-(phosphonomethyl)glycine (H₃IdaP, one carboxylate + one phosphonate), and iminodi(methylphosphonic acid) (H₄Ida2P, two phosphonates). Replacement of one carboxylate by a phosphonate (Ida²⁻ → IdaP³⁻) produced a significant increase in the conditional stability constants (logβ) for all four metal ions. However, replacement of the second carboxylate (IdaP³⁻ → Ida2P⁴⁻) did not yield a further increase; the stability of [M(Ida2P)] complexes was comparable to, and in some cases marginally lower than, that of the corresponding [M(IdaP)] complexes [1]. DFT calculations attributed this to steric hindrance upon coordination of the second bulky phosphonate group, which forces the formation of less favorable (5+5) joined chelate rings versus the (5+6) or more relaxed geometries accessible to the mono-phosphonate ligand [1].

Non‑Linear Stability
Head‑to‑head
logβ of [M(Ida2P)] comparable to or slightly lower than [M(IdaP)]; gain from second –PO₃²⁻ largely vanishes (0.20 M KCl, 25 °C)
Second phosphonate does not enhance stability; select for steric/electrostatic properties, not generic potency.
Context‑dependent; verify in target metal system.
Solution equilibrium Metal complex stability Phosphonate chelation Comparative logβ Steric hindrance

Ammonium pKₐ Tuning by N-Substitution and Phosphonate Content

The highest pKₐ (corresponding to deprotonation of the central secondary ammonium group) has been determined by ³¹P NMR spectroscopy at high pH (11–14) for three structurally related aminopolyphosphonates: iminobis(methylenephosphonic acid) (IDPH, the target compound), N-methyliminobis(methylenephosphonic acid) (MIDPH), and nitrilotris(methylenephosphonic acid) (NTPH) [1]. For the equilibrium L + H⁺ ⇌ HL, the log K values are: IDPH (target) = 11.5 ± 0.1; MIDPH (N-methyl analog) = 12.2 ± 0.1; NTPH (tris-phosphonate) = 12.9 ± 0.1 (25 °C, I = 0.1 M KNO₃). The target compound's ammonium proton is therefore approximately 0.7 log units more acidic than its N-methyl derivative and 1.4 log units more acidic than the tris-phosphonate analog. This renders the N–H form of IDPH a significantly better hydrogen-bond donor at near-neutral pH and alters the pH window in which the nitrogen atom can participate in metal coordination. Notably, these revised high-pH constants are higher than those reported in earlier potentiometric-only studies, correcting systematic errors that previously confounded metal-complex stability calculations [1].

Ammonium pKₐ Tuning
Head‑to‑head
log K = 11.5 ± 0.1 (IDPH) vs. 12.2 ± 0.1 (N‑CH₃) vs. 12.9 ± 0.1 (tris‑phosphonate); Δ ≈ −0.7 and −1.4
N–H acidity moves speciation crossover ~1 pH unit lower; supports near-neutral metal loading.
³¹P NMR, I = 0.1 M KNO₃, 25 °C
Protonation constant pKₐ Aminobisphosphonate ³¹P NMR titration pH-dependent speciation

Divergent Ni(II) Coordination Chemistry vs. Glyphosate

Under identical pH-specific reaction conditions (aqueous solution, controlled pH), Ni(II) reacts with H₄IDA2P (the target compound) and H₃IDAP (glyphosate, N-(phosphonomethyl)glycine) to yield structurally distinct products [1]. With the target bisphosphonate, the isolated complex is [Ni(C₂H₈O₆NP₂)₂(H₂O)₂] (complex 1), a mononuclear octahedral Ni(II) species where each ligand binds via its tridentate (O,N,O) donor set, and two water molecules complete the coordination sphere. In contrast, reaction with glyphosate under comparable conditions yields [Ni(OOC–CH₂–NH–CH₂–PO₃H)₂]·[Ni(H₂O)₆]·3.3H₂O (complex 2), a multi-component assembly incorporating both a Ni(II)-glyphosate complex and a hexaaquanickel(II) counter-ion. X-ray crystallography confirms that complex 1 is a discrete molecular entity, whereas complex 2 features a more complex supramolecular arrangement [1]. Magnetic susceptibility measurements on complex 1 confirm a high-spin octahedral Ni(II) center in an all-oxygen ligand field, consistent with phosphonate-oxygen coordination [1].

Ni(II) Architecture
Head‑to‑head
[Ni(C₂H₈O₆NP₂)₂(H₂O)₂] – discrete mononuclear octahedral complex; glyphosate yields multi‑component ionic co‑crystal
Bisphosphonate gives well‑defined molecular building block; comparator yields complex supramolecular assembly.
X‑ray crystallography, magnetic susceptibility
Ni(II) coordination X-ray crystallography Glyphosate comparison pH-specific synthesis Octahedral complex

Anhydrous State and Thermal Stability for Stoichiometric Control

Thermal analysis (DSC/TGA) has confirmed that iminodi(methylphosphonic acid) can be isolated and supplied in an anhydrous state, with a sharp decomposition point at 220 °C (lit.) . This is in contrast to many clinically used bisphosphonates (e.g., disodium etidronate tetrahydrate, sodium alendronate trihydrate) that exist as hydrates with variable water content depending on storage conditions, potentially introducing stoichiometric uncertainty in synthetic applications. The anhydrous nature of the target compound, combined with a well-defined melting/decomposition point, enables accurate mass-based formulation for metal-complex synthesis, MOF precursor preparation, and quantitative solution-equilibrium studies — where even small errors in ligand concentration propagate into large uncertainties in calculated stability constants [1].

Anhydrous Thermal Profile
Class‑level
Anhydrous; mp 220 °C (dec.) by thermal analysis. Contrasts with hydrated forms of etidronate/alendronate.
Facilitates accurate stoichiometric control; eliminates drying or Karl Fischer titration steps.
Data to verify on received lot; supplier specification
Thermal analysis Anhydrous state Melting point Stoichiometric control Quality assurance

Structural Versatility in Divalent Metal Phosphonate MOFs

Hydrothermal reactions of imino-bis(methylphosphonic acid), NH(CH₂PO₃H₂)₂ (H₄L), with divalent transition metal salts (Cu, Co, Mn) under similar conditions afford three new metal phosphonates — Cu[NH(CH₂PO₃H)₂] (1), {Co[NH₂(CH₂PO₃H)(CH₂PO₃)](H₂O)₂}·H₂O (2), and Mn[NH₂(CH₂PO₃H)(CH₂PO₃)](H₂O) (3) — all possessing an identical 1:1 metal-to-ligand ratio yet exhibiting fundamentally different three-dimensional architectures [1]. Compound 1 adopts a linear chain structure with Cu₂O₂ dimeric units bridged by phosphonate oxygen atoms; compound 2 forms a layered architecture built from CoO₆ octahedra; and compound 3 crystallizes as a three-dimensional network. This structural divergence, driven by the conformational flexibility of the imino-bis(methylphosphonate) backbone and the distinct coordination preferences of each metal ion, contrasts with the more predictable architectures obtained with rigid carboxylate-based ligands such as NTA (nitrilotriacetic acid) or IDA, where metal–carboxylate frameworks typically exhibit more limited topological diversity [1]. Additionally, compounds 2 and 3 display predominant antiferromagnetic interactions between magnetic centers, a property absent in diamagnetic main-group frameworks derived from carboxylic-acid analogs [1].

MOF Topology Diversity
Class‑level
Linear chain (Cu), layered (Co), 3D network (Mn) – all from identical 1:1 M/L ratio. Antiferromagnetic coupling in Co/Mn frameworks.
Single ligand delivers multiple topologies; enables combinatorial crystal engineering.
Hydrothermal synthesis; literature examples
Metal-organic frameworks Coordination polymer Crystal engineering Antiferromagnetism Hydrothermal synthesis

P–C Bond Hydrolytic Stability vs. Carboxylate-Based Chelators

The P–C bonds in the methylenephosphonate arms of iminodi(methylphosphonic acid) are intrinsically resistant to hydrolysis under both acidic and alkaline aqueous conditions, a well-established property of the phosphonate functional group [1]. This contrasts fundamentally with carboxylic acid esters, amides, and peptides — including backbone-modified polycarboxylate chelators such as EDTA and DTPA derivatives — which undergo measurable hydrolytic degradation over time, particularly at elevated temperatures and extreme pH values. While no single study reports a direct side-by-side hydrolytic half-life comparison between the target compound and, e.g., iminodiacetic acid dimethyl ester, the class-level hydrolytic stability of phosphonates is quantitatively characterized: the P–C bond dissociation energy (approx. 270–300 kJ·mol⁻¹) is substantially higher than that of typical ester C–O bonds (approx. 180–200 kJ·mol⁻¹), and the half-life for P–C hydrolysis under ambient aqueous conditions is on the order of years to decades versus hours to days for activated esters [2]. This intrinsic stability is explicitly noted in the literature on phosphonate-based drugs and industrial scale inhibitors as a key differentiator from carboxylate-based chelators [1].

Hydrolytic Stability
Class‑level
P–C bond dissociation energy ~270–300 kJ·mol⁻¹; >1000‑fold longer aqueous half‑life vs. typical ester C–O bonds (class‑level).
Eliminates gradual degradation seen with carboxylate/ester chelators; suited for long‑term aqueous applications.
Data to verify; class‑level inference
Hydrolytic stability P–C bond Phosphonate Aqueous durability Long-term storage

High-Impact Application Scenarios Based on Differentiated Evidence


MOF Synthesis Exploiting Conformational Flexibility for Topology Diversity

The ability of imino-bis(methylphosphonic acid) to adopt multiple coordination modes — yielding linear chain, layered, and 3D network architectures with Cu(II), Co(II), and Mn(II), respectively, under similar hydrothermal conditions — makes it a strategic ligand choice for combinatorial MOF discovery programs [1]. Unlike rigid carboxylate linkers (e.g., terephthalic acid, trimesic acid) that produce predictable topologies, this bisphosphonate's conformational flexibility, combined with the distinct geometric preferences of different divalent metal ions, enables rapid exploration of structure–property landscapes. The antiferromagnetic coupling observed in Co and Mn frameworks further positions these materials for low-dimensional magnetism studies and potential spintronic applications [1].

Aqueous Radiopharmaceutical Chelator with Hydrolytic Stability and Tunable Binding

The combination of P–C bond hydrolytic stability (class-level half-life of years under ambient aqueous conditions) [2] and a well-characterized ammonium pKₐ of 11.5 [3] makes this bisphosphonate a viable scaffold for designing ⁹⁹ᵐTc, ⁶⁸Ga, or ¹⁷⁷Lu chelators for diagnostic or therapeutic radiopharmaceuticals. The lower ammonium pKₐ compared to N-alkylated analogs (ΔpKₐ ≈ −0.7 vs. N-methyl derivative) [3] shifts the pH window of efficient metal coordination closer to physiological pH (7.4), potentially reducing the acidification or heating steps required for radiolabeling. The anhydrous, well-characterized starting material ensures reproducible stoichiometry in kit formulations, a critical regulatory consideration.

Mechanistic Metal–Phosphonate Model Complexes with Ni(II) and Co(II)

The isolation and full characterization of mononuclear [Ni(C₂H₈O₆NP₂)₂(H₂O)₂] (high-spin octahedral, all-oxygen ligand field) [1] and the analogous Co(II) complex [Co(C₂H₈O₆NP₂)₂(H₂O)₂] [4] provide researchers with well-defined molecular models for studying metal–phosphonate interactions relevant to biological systems (e.g., metal-ion trafficking in the presence of phosphorylated metabolites). The availability of both crystal structures and comprehensive spectroscopic data (UV–Vis, FT-IR, EPR, magnetic susceptibility, cyclic voltammetry) for these complexes [1][4] enables direct comparison with computational models and facilitates the interpretation of metal-speciation data from more complex biological fluids.

Polyfunctional Chelator Synthon via Selective N-Functionalization

The secondary amine (–NH–) of the target compound provides a site for selective N-functionalization (e.g., alkylation, acylation, or attachment of fluorophores/biomolecules) without disrupting the phosphonate metal-binding arms [2]. This chemistry is exploited in the synthesis of polyfunctional chelating agents where the N-substituent serves as a targeting vector or a second binding domain. The target compound's N–H proton acidity (pKₐ 11.5) [3] is sufficient for deprotonation under mildly basic conditions, facilitating nucleophilic substitution reactions that are less efficient with the less acidic N-methyl analog (pKₐ 12.2). The commercial availability of the compound at 97% purity supports its use as a reliable starting material for multi-step synthetic sequences.

Application
Selection Property
Validation Focus
MOF topology discovery
Conformational flexibility; metal-dependent architecture
Single‑crystal XRD; framework reproducibility
Radiometal chelator scaffold research
pH‑dependent binding near physiological conditions; anhydrous stoichiometry
Radiolabeling yield and complex stability at pH 7.4; lot‑to‑lot hydration check
Mechanistic metal‑phosphonate model complexes
Well‑characterized mononuclear Ni(II)/Co(II) reference structures
Spectroscopic benchmarking (UV‑Vis, magnetism) against published data
Polyfunctional chelator synthon
N–H site for selective functionalization; P–C backbone stability
N‑alkylation/acylation efficiency; retention of phosphonate integrity post‑modification
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